

# Application Notes: The Role of 2-Bromo-6-methylisonicotinic Acid in Heterocyclic Synthesis

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## Compound of Interest

Compound Name: 2-Bromo-6-methylisonicotinic acid

Cat. No.: B1449894

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **2-Bromo-6-methylisonicotinic acid** is a substituted pyridine derivative that serves as a versatile and valuable building block in modern organic and medicinal chemistry. Its structure, featuring a pyridine ring with strategically placed bromo, methyl, and carboxylic acid functionalities, makes it an ideal scaffold for the synthesis of complex heterocyclic molecules. The bromine atom at the 2-position acts as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The carboxylic acid and methyl groups offer additional sites for modification and can influence the molecule's overall electronic properties and biological activity. This document provides detailed application notes and protocols for utilizing this reagent, with a primary focus on its application in Suzuki-Miyaura cross-coupling reactions.

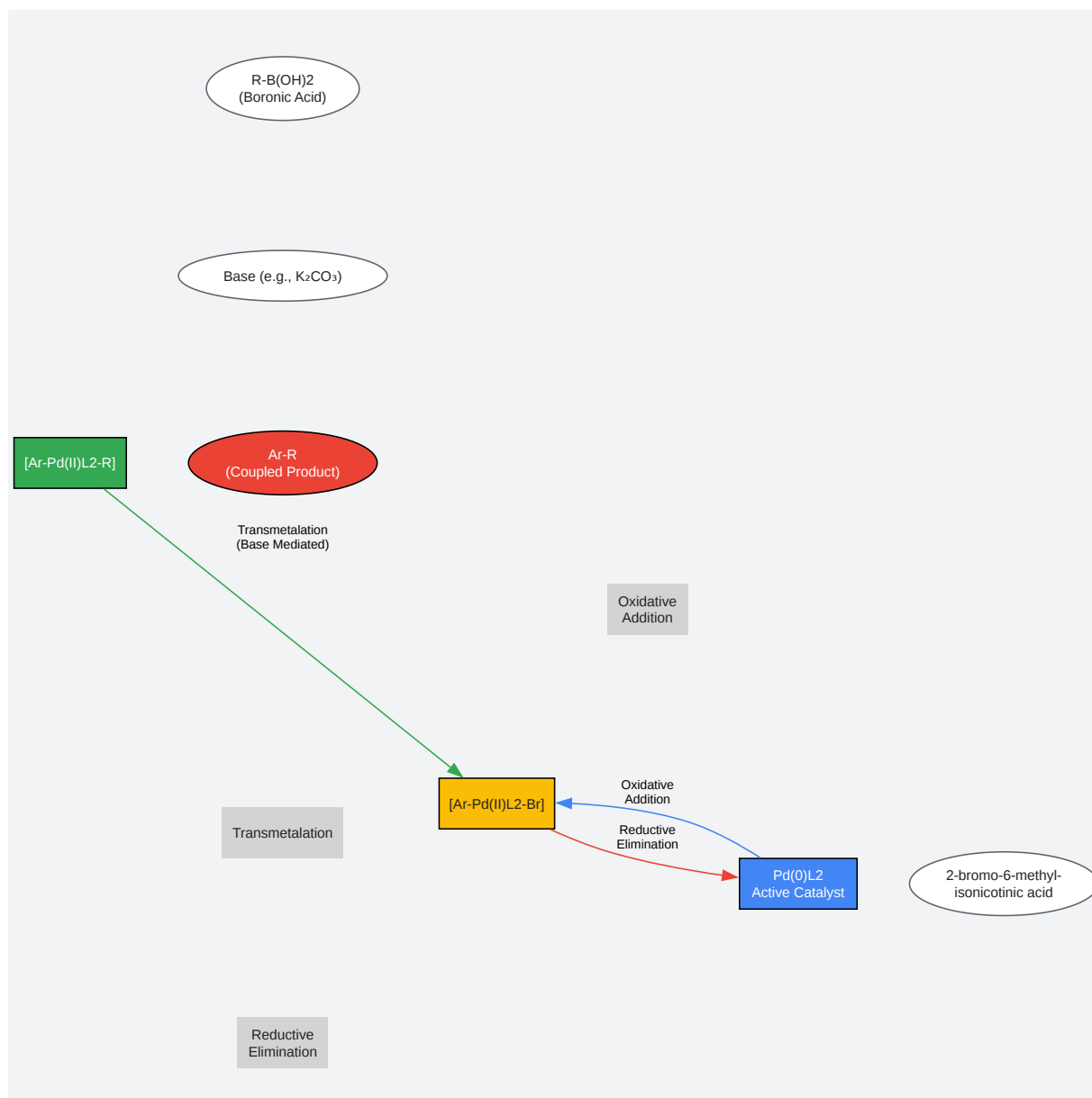
## Core Application: Suzuki-Miyaura Cross-Coupling Reactions

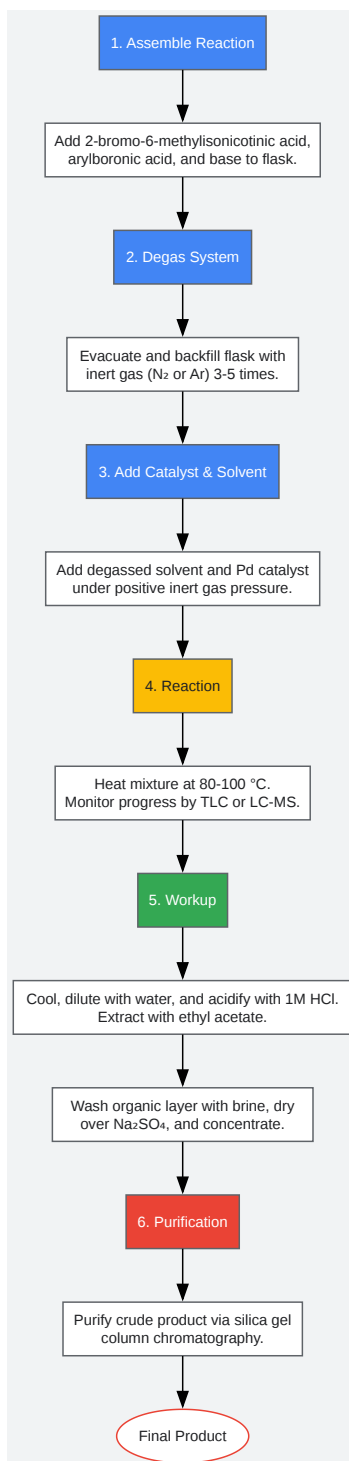
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, facilitating the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide using a palladium catalyst.[1][2] **2-Bromo-6-methylisonicotinic acid** is an excellent substrate for this reaction due to the reactive C-Br bond, allowing for the synthesis of diverse biaryl and related structures which are prevalent in pharmaceuticals and functional materials.[3]

The general catalytic cycle involves three key steps:

- Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the **2-bromo-6-methylisonicotinic acid**.[\[4\]](#)
- Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium(II) complex.[\[2\]](#)
- Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active palladium(0) catalyst.[\[4\]](#)

A schematic of this catalytic cycle is provided below.





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## References

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